molecular formula C15H13FO B12933943 (Z)-1-Fluoro-2-(4-methoxystyryl)benzene

(Z)-1-Fluoro-2-(4-methoxystyryl)benzene

Cat. No.: B12933943
M. Wt: 228.26 g/mol
InChI Key: ILVFNAZMSMNXJG-TWGQIWQCSA-N
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Description

(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a fluorine atom and a methoxy group attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene can be achieved through various methods. One common approach involves the reductive cross-coupling of two differently substituted benzaldehydes. For instance, the reaction between 4-methoxybenzaldehyde and 2-fluorobenzaldehyde in the presence of a reducing agent such as MesP(TMS)Li can yield the desired product. The stereochemistry of the product can be controlled by the order of addition of the coupling partners .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Fluoro-2-(4-methoxystyryl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(Z)-1-Fluoro-2-(4-methoxystyryl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-1-Fluoro-2-(4-methoxystyryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. For example, in cancer research, it may inhibit specific pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-Fluoro-2-(4-hydroxystyryl)benzene
  • (Z)-1-Fluoro-2-(4-methylstyryl)benzene
  • (Z)-1-Fluoro-2-(4-chlorostyryl)benzene

Uniqueness

(Z)-1-Fluoro-2-(4-methoxystyryl)benzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various research applications.

Properties

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-fluoro-2-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6-

InChI Key

ILVFNAZMSMNXJG-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=CC=C2F

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F

Origin of Product

United States

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